molecular formula C18H26N4O3 B7129691 N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide

N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide

Cat. No.: B7129691
M. Wt: 346.4 g/mol
InChI Key: HJNXUFAXEDMAAX-UHFFFAOYSA-N
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Description

N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,1-c][1,4]oxazine ring system, a phenyl group, and a carbamoylamino moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c19-18(24)21-16(9-13-5-2-1-3-6-13)17(23)20-10-15-11-22-8-4-7-14(22)12-25-15/h1-3,5-6,14-16H,4,7-12H2,(H,20,23)(H3,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNXUFAXEDMAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)CNC(=O)C(CC3=CC=CC=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Pyrrolo[2,1-c][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted amino alcohol and an aldehyde or ketone, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Introduction of the Carbamoylamino Group: This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the nitrogen atoms.

    Reduction: Reduction reactions may target the carbonyl groups or the double bonds within the ring system.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique ring system and functional groups make it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural features. It could be used in studies of enzyme inhibition or receptor binding.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-(4-methylphenyl)propanamide
  • N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-(4-chlorophenyl)propanamide

Uniqueness

The uniqueness of N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-(carbamoylamino)-3-phenylpropanamide lies in its specific combination of functional groups and ring system, which may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinity, or biological activity, making it a valuable compound for further research and development.

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